molecular formula C18H16N2O2 B075654 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- CAS No. 1564-29-0

2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-

Cat. No.: B075654
CAS No.: 1564-29-0
M. Wt: 292.3 g/mol
InChI Key: GVIKVHOLUBDIRH-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- is a heterocyclic compound that belongs to the oxazoline family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

The synthesis of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- can be achieved through several routes. One common method involves the Erlenmeyer-Plöchl azlactone synthesis, which typically uses amino acids or their derivatives as starting materials. The reaction conditions often include the use of acetic anhydride and a base such as sodium acetate .

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce various reduced oxazoline compounds .

Scientific Research Applications

2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- include other oxazoline derivatives such as:

  • 2-Oxazolin-5-one, 4-benzylidene-2-phenyl-
  • 2-Oxazolin-5-one, 4-(4-methoxybenzylidene)-2-phenyl-
  • 2-Oxazolin-5-one, 4-(4-chlorobenzylidene)-2-phenyl-

These compounds share a similar core structure but differ in the substituents attached to the benzylidene group. The uniqueness of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIKVHOLUBDIRH-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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